molecular formula C5H7ClN2OS2 B6349991 5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole CAS No. 1326813-13-1

5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole

Cat. No.: B6349991
CAS No.: 1326813-13-1
M. Wt: 210.7 g/mol
InChI Key: GKWMWSUPPUATGU-UHFFFAOYSA-N
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Description

5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and chlorine atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Biochemical Analysis

Biochemical Properties

5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, by binding to their active sites . The interaction between this compound and these enzymes can lead to the modulation of various biochemical pathways, affecting cellular functions and metabolic processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been observed to induce apoptosis by activating cell signaling pathways that lead to programmed cell death . Additionally, this compound can influence gene expression and cellular metabolism, resulting in altered cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can lead to conformational changes in the enzyme structure, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential long-term effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response. Toxic effects at high doses include liver and kidney damage, as well as alterations in blood chemistry .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities. The interaction of this compound with metabolic enzymes can influence the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can affect its biological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on cellular processes. The activity and function of this compound are dependent on its subcellular localization, as different compartments provide distinct microenvironments for its interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole typically involves the reaction of 5-chloro-1,2,4-thiadiazole with 2-methoxyethylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced sulfur-containing derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1,2,4-thiadiazole: A precursor to 5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole, known for its antimicrobial properties.

    2-Methoxyethylthiol: A reagent used in the synthesis of the compound, known for its use in various organic synthesis reactions.

    1,2,4-Thiadiazole Derivatives: A class of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxyethylsulfanyl group enhances its solubility and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-3-(2-methoxyethylsulfanyl)-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2OS2/c1-9-2-3-10-5-7-4(6)11-8-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWMWSUPPUATGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=NSC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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